molecular formula C12H30ClN2+ B1205456 Hexamethonium chloride CAS No. 60-25-3

Hexamethonium chloride

Katalognummer: B1205456
CAS-Nummer: 60-25-3
Molekulargewicht: 237.83 g/mol
InChI-Schlüssel: PDHQYSISHJHEKV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

Hexamethonium chloride functions primarily by blocking neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This blockade inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound does not affect muscarinic acetylcholine receptors (mAChRs) or nicotinic receptors at the skeletal neuromuscular junction . This compound interacts with the ion pore of nAChRs, preventing the flow of ions and thus inhibiting neuronal signaling .

Cellular Effects

This compound exerts significant effects on various cell types by inhibiting the function of nAChRs. This inhibition disrupts normal cell signaling pathways, leading to altered cellular functions. In autonomic ganglia, the blockade of nAChRs by this compound results in the inhibition of neurotransmitter release, affecting processes such as heart rate, blood pressure, and gastrointestinal motility . Additionally, this compound can influence gene expression and cellular metabolism by altering intracellular signaling cascades .

Molecular Mechanism

At the molecular level, this compound acts by binding to the ion pore of nAChRs, blocking the passage of ions such as sodium and potassium. This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the transmission of nerve impulses . This compound does not compete with acetylcholine for the binding site but rather obstructs the ion channel itself . This mechanism of action leads to the inhibition of both sympathetic and parasympathetic nervous system activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable but may degrade under certain conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of nAChRs, leading to prolonged suppression of neuronal activity . In in vivo studies, the effects of this compound may diminish over time due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound effectively blocks nAChRs, leading to reduced autonomic nervous system activity . At higher doses, the compound can cause significant adverse effects, including hypotension, bradycardia, and gastrointestinal disturbances . Toxicity studies have shown that excessive doses of this compound can lead to severe autonomic dysfunction and even death in animal models .

Metabolic Pathways

This compound is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . The compound is primarily metabolized in the liver, where it undergoes biotransformation to inactive metabolites . These metabolites are then excreted via the kidneys . The metabolic pathways of this compound involve various liver enzymes, including cytochrome P450 monooxygenases .

Transport and Distribution

This compound is distributed throughout the body via the bloodstream but does not readily cross the blood-brain barrier . The compound is transported to various tissues, including the autonomic ganglia, where it exerts its pharmacological effects . This compound is also known to interact with specific transporters and binding proteins that facilitate its distribution within cells .

Subcellular Localization

Within cells, this compound is localized primarily to the plasma membrane, where it interacts with nAChRs . The compound does not appear to accumulate in other subcellular compartments or organelles . The localization of this compound to the plasma membrane is crucial for its function as a ganglionic blocker, as it allows the compound to effectively inhibit nAChRs and disrupt neuronal signaling .

Vorbereitungsmethoden

Hexamethoniumchlorid kann durch Alkylierung von 1,6-Dichlorhexan mit Trimethylamin in Methanol oder Ethanol unter Erwärmungsbedingungen synthetisiert werden . Die Reaktion verläuft typischerweise 24 Stunden lang, um eine vollständige Umsetzung zu gewährleisten. Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Hexamethoniumchlorid unterliegt verschiedenen Arten chemischer Reaktionen:

    Substitutionsreaktionen: Es kann aufgrund des Vorhandenseins von Chloridionen an nukleophilen Substitutionsreaktionen teilnehmen.

    Oxidation und Reduktion: Während spezifische Oxidations- und Reduktionsreaktionen weniger verbreitet sind, kann die quaternäre Ammoniumstruktur der Verbindung ihre Reaktivität unter bestimmten Bedingungen beeinflussen.

    Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen für Substitutionsreaktionen, und Reaktionen werden häufig in polaren Lösungsmitteln wie Wasser oder Ethanol durchgeführt. Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab, umfassen aber im Allgemeinen den Austausch von Chloridionen durch andere Nukleophile.

Wissenschaftliche Forschungsanwendungen

Historical Context and Clinical Applications

Hexamethonium chloride was first introduced in the mid-20th century as an antihypertensive agent. Early studies indicated that it could effectively reduce blood pressure in patients with severe hypertension. For instance, Campbell and Robertson reported that hexamethonium provided a useful method for managing high blood pressure with minimal toxicity . However, due to significant side effects and the emergence of more effective antihypertensive medications, its clinical use declined.

Current Research Applications

This compound is primarily employed in laboratory settings to study cholinergic receptors. Its role as a nicotinic antagonist allows researchers to investigate various physiological and pharmacological processes:

  • Receptor Studies : Hexamethonium is utilized to differentiate between muscarinic receptor subtypes. It has shown varying affinities for different muscarinic receptors, with higher affinity observed at cardiac M2 receptors compared to M1 and M3 receptors . This selectivity is crucial for understanding receptor mechanisms and drug interactions.
  • Pharmacological Research : It serves as a tool in experiments designed to characterize the action of other agents on nicotinic and muscarinic receptors. Studies have demonstrated that hexamethonium can influence dose-response curves for acetylcholine and nicotine, providing insights into receptor dynamics .
  • Cardiovascular Studies : Research has indicated that hexamethonium affects cardiovascular and renal hemodynamics. For example, it has been shown to impact glomerular filtration rates and electrolyte excretion, making it relevant in studies of renal physiology .

Case Studies

A review of case studies involving this compound reveals its utility in various experimental contexts:

  • Hypertension Management : In a small clinical trial, hexamethonium was administered to patients with resistant hypertension. The results suggested potential benefits in blood pressure control, although dosage optimization was necessary due to side effects .
  • Muscarinic Receptor Antagonism : Functional studies demonstrated that hexamethonium could antagonize contractile responses at specific muscarinic receptors in animal models, providing a foundation for further exploration of receptor pharmacology .
  • Experimental Pharmacology : Hexamethonium has been used in combination with other agents to elucidate mechanisms of action at the neuromuscular junction and central nervous system pathways, aiding in the development of new therapeutic strategies .

Summary Table of this compound Applications

Application AreaDescriptionKey Findings
Clinical Use Historically used for hypertension managementEffective but declined due to side effects
Receptor Studies Investigates muscarinic receptor subtypesHigher affinity for M2 receptors
Pharmacological Research Examines interactions with other cholinergic agentsInfluences dose-response curves
Cardiovascular Studies Assesses effects on blood pressure and renal functionImpacts glomerular filtration and electrolyte excretion

Vergleich Mit ähnlichen Verbindungen

Hexamethoniumchlorid ist unter den Ganglienblockern einzigartig aufgrund seiner spezifischen Struktur und seines Wirkmechanismus. Ähnliche Verbindungen umfassen:

Hexamethoniumchlorid zeichnet sich durch seine spezifische Bindung an nikotinische Acetylcholinrezeptoren und seine historische Bedeutung bei der Behandlung von Bluthochdruck aus.

Biologische Aktivität

Hexamethonium chloride is a non-depolarizing ganglionic blocker primarily recognized for its role as a nicotinic acetylcholine receptor (nAChR) antagonist. Initially developed for the treatment of hypertension, its clinical use has diminished due to adverse effects and the emergence of more effective therapies. This article explores the biological activity of this compound, focusing on its pharmacological properties, case studies, and research findings.

Pharmacological Profile

Mechanism of Action

Hexamethonium acts primarily by blocking neuronal nicotinic receptors located in autonomic ganglia. It does not compete with acetylcholine at the binding site but instead inhibits ion pore function, leading to a decrease in neurotransmission across both sympathetic and parasympathetic systems . This mechanism results in various physiological effects, including:

  • Sympathetic Blockade : Reduced norepinephrine release leads to decreased vascular resistance and heart rate.
  • Parasympathetic Effects : Limited influence on muscarinic receptors results in fewer direct effects on target organs.

Receptor Affinity

Research indicates that hexamethonium has varying affinities for different nAChR subtypes:

  • Cardiac M2 Receptors : Higher affinity (pKi = 3.68).
  • Cerebrocortical M1 Receptors : Lower affinity (pKi = 3.28).
  • Submaxillary Gland M3 Receptors : Even lower affinity (pKi = 2.61) .

Clinical Applications and Case Studies

Hexamethonium was used historically for severe hypertension, particularly in cases resistant to conventional treatments. However, its use has been limited due to side effects such as orthostatic hypotension and urinary retention.

Case Study: Hyphex Therapy

A notable case study involved the combined administration of this compound and hydralazine hydrochloride, termed "hyphex therapy," which showed effectiveness in managing severe hypertension. In a cohort of 211 patients treated over 9 to 30 months, 17 patients (8.1%) developed delayed toxic effects attributed to hydralazine, highlighting the importance of monitoring during treatment .

Research Findings

  • Functional Studies : Hexamethonium exhibited minimal antagonism at muscarinic receptors in various tissues but showed significant antagonism in cardiac tissues, indicating its selective action .
  • Renal Hemodynamics : Studies demonstrated that hexamethonium influences renal hemodynamics, affecting glomerular filtration rates and electrolyte excretion, which is crucial for understanding its systemic effects .

Adverse Effects

The blockade of autonomic ganglia can lead to a range of side effects:

  • Sympatholytic Effects : Orthostatic hypotension, sexual dysfunction.
  • Parasympatholytic Effects : Constipation, urinary retention, dry mouth (xerostomia), blurred vision .

Summary Table of Biological Activity

Parameter Value/Description
Chemical Structure C₁₂H₃₀N₂Cl
Molar Mass 202.386 g/mol
Mechanism of Action Non-depolarizing ganglionic blocker
Receptor Affinity (pKi) M2: 3.68; M1: 3.28; M3: 2.61
Primary Use Historical treatment of severe hypertension
Common Side Effects Orthostatic hypotension, urinary retention, dry mouth

Eigenschaften

CAS-Nummer

60-25-3

Molekularformel

C12H30ClN2+

Molekulargewicht

237.83 g/mol

IUPAC-Name

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;chloride

InChI

InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1

InChI-Schlüssel

PDHQYSISHJHEKV-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-].[Cl-]

Kanonische SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-]

Key on ui other cas no.

60-25-3

Physikalische Beschreibung

Other Solid;  Liquid

Verwandte CAS-Nummern

60-26-4 (Parent)

Synonyme

Bitartrate, Hexamethonium
Bromide, Hexamethonium
Chloride, Hexamethonium
Depressin
Dibromide Dihydrate, Hexamethonium
Dibromide, Hexamethonium
Dichloride Dihydrate, Hexamethonium
Dihydrate, Hexamethonium Dibromide
Dihydrate, Hexamethonium Dichloride
Dihydroxide, Hexamethonium
Diiodide, Hexamethonium
Dimethylsulfate, Hexamethonium
Diperchlorate, Hexamethonium
Hexamethonium
Hexamethonium Bitartrate
Hexamethonium Bromide
Hexamethonium Chloride
Hexamethonium Dibromide
Hexamethonium Dibromide Dihydrate
Hexamethonium Dichloride Dihydrate
Hexamethonium Dihydroxide
Hexamethonium Diiodide
Hexamethonium Dimethylsulfate
Hexamethonium Diperchlorate
Hexamethonium Iodide
Hexamethonium Monotartrate
Hexonium
Iodide, Hexamethonium
Monotartrate, Hexamethonium

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexamethonium chloride
Reactant of Route 2
Reactant of Route 2
Hexamethonium chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Hexamethonium chloride
Reactant of Route 4
Reactant of Route 4
Hexamethonium chloride
Reactant of Route 5
Reactant of Route 5
Hexamethonium chloride
Reactant of Route 6
Reactant of Route 6
Hexamethonium chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.